molecular formula C19H23N5O3S2 B2449660 N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1324230-06-9

N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2449660
CAS No.: 1324230-06-9
M. Wt: 433.55
InChI Key: HGICMCXTYPBOLY-UHFFFAOYSA-N
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Description

N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiadiazole ring, a piperidine ring, and an oxalamide group, making it an interesting subject for scientific research.

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S2/c1-12-16(29-23-22-12)19(27)24-9-7-13(8-10-24)11-20-17(25)18(26)21-14-5-3-4-6-15(14)28-2/h3-6,13H,7-11H2,1-2H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGICMCXTYPBOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives. The piperidine ring is often introduced via nucleophilic substitution reactions. The final step involves the coupling of the thiadiazole and piperidine intermediates with the oxalamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the oxalamide group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
  • N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide

Uniqueness

Compared to similar compounds, N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound with potential biological applications due to its unique structural features. This compound incorporates a thiadiazole moiety, a piperidine ring, and various aromatic substituents, which may enhance its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C21H30N4O2SC_{21}H_{30}N_{4}O_{2}S, with a molecular weight of approximately 402.56 g/mol. The presence of the thiadiazole and piperidine rings contributes to its stability and reactivity. The compound's structural complexity can influence its interactions with biological targets, potentially leading to diverse pharmacological effects.

Property Value
Molecular FormulaC21H30N4O2S
Molecular Weight402.56 g/mol
Structural FeaturesThiadiazole core, piperidine ring

The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. It is believed to bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects. This may involve interference with the synthesis of bacterial cell walls or proteins, ultimately resulting in cell death.

Biological Activity

Research has highlighted various biological activities associated with compounds similar to this compound:

  • Antimicrobial Activity : Compounds containing thiadiazole rings have demonstrated significant antimicrobial properties against a range of pathogens. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Some studies indicate that compounds similar to this one exhibit cytotoxic effects on cancer cells, suggesting potential use in cancer therapy. For example, thiazolidinone derivatives have been reported to decrease cell viability in glioblastoma multiforme models .
  • Antiviral Properties : Thiadiazole derivatives have also been explored for antiviral activity, particularly against viral strains that exhibit resistance to conventional treatments.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole-containing compounds:

  • A study by Da Silva et al. evaluated the anti-glioma activity of thiazolidinones and found that specific derivatives exhibited potent antitumor effects against reference cell lines .
  • Another research highlighted the synthesis and evaluation of various thiadiazole derivatives for their antimicrobial properties, confirming their potential as effective agents against resistant bacterial strains .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound Biological Activity
4-Methyl-1,2,3-thiadiazoleAntifungal and antiviral
N-(2-fluorophenyl)-3-(1-(4-methylthiadiazole)Antitumor activity
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazoleCytotoxicity against cancer cells

Q & A

Advanced Research Question

  • Catalyst optimization : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to reduce side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
  • Temperature modulation : Conduct reactions at 0–4°C to minimize hydrolysis, followed by gradual warming .

What in vitro assays are recommended for evaluating antimicrobial and cytotoxic activity?

Basic Research Question

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against E. coli (Gram-negative) and S. aureus (Gram-positive) using broth microdilution (0.1–100 μM range) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., U-87, MCF-7) with IC₅₀ calculation via nonlinear regression .
  • Selectivity index (SI) : Compare IC₅₀ values to non-cancerous cells (e.g., HEK293) to assess therapeutic window .

How should structure-activity relationship (SAR) studies be designed to explore the thiadiazole moiety’s role?

Advanced Research Question

  • Analog synthesis : Replace the 4-methyl group on the thiadiazole with halogens (Cl, F) or electron-withdrawing groups (NO₂) to test electronic effects.
  • Bioisosteric substitution : Swap thiadiazole with 1,2,4-triazole and compare activity.
  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or topoisomerase II) .

What stability considerations are critical for long-term storage of this compound?

Basic Research Question

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solvent : Dissolve in DMSO (10 mM stock) for biological assays; avoid repeated freeze-thaw cycles.
  • Hydrolysis risk : Monitor via HPLC for degradation products (e.g., free carboxylic acid from amide bond cleavage) .

How can the mechanism of action against enzymatic targets be elucidated?

Advanced Research Question

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.
  • Western blotting : Assess downstream signaling (e.g., phosphorylation of ERK or Akt) in treated cell lines .

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